2-Ethynyl-3-methylpyridine
Overview
Description
2-Ethynyl-3-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the third position on the pyridine ring
Mechanism of Action
Target of Action
2-Ethynyl-3-methylpyridine is a heterocyclic compound with a pyridine ring and an ethynyl group It’s structurally similar compound, 3-methylpyridine, has been shown to interact with collagenase 3 and stromelysin-1 .
Mode of Action
It’s likely that the compound interacts with its targets through the ethynyl group and the pyridine ring, which are common structural motifs in many biologically active compounds .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-Ethyl-3-methylpyridine.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2-Ethynyl-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Ethynylpyridine
- 3-Ethynylpyridine
- 2-Methyl-3-ethynylpyridine
Comparison: 2-Ethynyl-3-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other ethynyl-substituted pyridines.
Properties
IUPAC Name |
2-ethynyl-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFYNCENJWVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539547 | |
Record name | 2-Ethynyl-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-59-3 | |
Record name | 2-Ethynyl-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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